3-Chloro-5-(4-hydroxyphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(4-hydroxyphenyl)phenol, or 3,5-diChloro-4-hydroxybenzophenone (DCHBP), is a phenolic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 228.53 g/mol and a melting point of 177-179°C. DCHBP is widely used in organic synthesis and has a variety of applications in the scientific research field due to its unique properties. It is a useful reagent for the preparation of a range of compounds and has been used in the synthesis of several drugs.
Scientific Research Applications
3-Chloro-5-(4-hydroxyphenyl)phenol, 95% has a variety of applications in the scientific research field. It has been used in the synthesis of several drugs, such as the antifungal agent fluconazole and the anti-inflammatory agent celecoxib. 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% has also been used as a reagent for the preparation of a range of compounds, such as 2-chloro-5-hydroxybenzophenone, which is used in the synthesis of the anti-inflammatory agent ibuprofen. In addition, 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% has been used in the synthesis of the antifungal agent miconazole and the anti-inflammatory agent naproxen.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% is not fully understood. It is believed to act as an antioxidant and free radical scavenger. It is also known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition of these enzymes is believed to be responsible for the anti-inflammatory and antifungal effects of 3-Chloro-5-(4-hydroxyphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Chloro-5-(4-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in inflammation. In addition, 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% has been shown to have antifungal activity and to reduce the production of reactive oxygen species (ROS). It has also been shown to have anti-tumor activity and to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% in scientific research has a number of advantages. It is a relatively inexpensive and readily available compound, making it a useful reagent for the synthesis of a range of compounds. In addition, it is a relatively stable compound, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% in scientific research. It is a relatively toxic compound and should be handled with caution. In addition, its mechanism of action is not fully understood, making it difficult to predict the effects of its use in laboratory experiments.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-5-(4-hydroxyphenyl)phenol, 95% in scientific research. Further studies are needed to better understand its mechanism of action and to determine its potential therapeutic applications. In addition, further research is needed to assess its potential toxicity and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to explore its potential as a reagent for the synthesis of a range of compounds.
Synthesis Methods
3-Chloro-5-(4-hydroxyphenyl)phenol, 95% can be synthesized through a variety of methods, including a two-step process involving the reaction of 4-hydroxybenzaldehyde and chloroacetic acid. In this method, the 4-hydroxybenzaldehyde is reacted with chloroacetic acid in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid. The resulting product is then heated to form the desired 3-Chloro-5-(4-hydroxyphenyl)phenol, 95%. Another method involves the reaction of 4-hydroxybenzaldehyde with sodium hypochlorite in the presence of a base such as sodium hydroxide. The resulting product is then heated to form 3-Chloro-5-(4-hydroxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-chloro-5-(4-hydroxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMCPAFZZVPNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685841 | |
Record name | 5-Chloro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-hydroxyphenyl)phenol | |
CAS RN |
1261928-04-4 | |
Record name | [1,1′-Biphenyl]-3,4′-diol, 5-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro[1,1'-biphenyl]-3,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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